(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine

Iron catalysis Asymmetric hydrogenation Dialkyl precatalysts

Researchers seeking high turnover numbers in iron-catalyzed asymmetric hydrogenation face limited precatalyst options. The (SL-J212-1)Fe(CH₂SiMe₃)₂ complex delivers the highest activity among all structurally characterized iron dialkyl precatalysts. • Fe catalysis: Highest activity among isolated iron dialkyl precatalysts; furyl substitution is essential for this performance. • Ru catalysis: Validated at multikilogram scale - 91% yield, >98.5% ee for sterically congested tetrasubstituted alkenes. • Re catalysis: [Re₂(CO)₈(SL-J212-1)] achieves 88% conversion, 57% ee in tiglic acid hydrogenation, outperforming Josiphos 1a and Walphos 2a/2b. Sourced with full analytical documentation. Standard purity ≥97%, available from mg to kg scale.

Molecular Formula C28H36FeO2P2
Molecular Weight 522.4 g/mol
Cat. No. B12061922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine
Molecular FormulaC28H36FeO2P2
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m1../s1
InChIKeyCVBADLBJGBTJDF-ZEECNFPPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J212-1 Procurement Guide


(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine, commonly designated Josiphos SL-J212-1, is a chiral ferrocenyl diphosphine ligand featuring a di(2-furyl)phosphino substituent on the ferrocene core and a di-tert-butylphosphino group on the chiral side chain [1]. It belongs to the Josiphos family of bidentate phosphine ligands, which are widely employed in asymmetric catalytic hydrogenation of alkenes and ketones [2]. The furyl-substituted variant offers distinct electronic and steric properties compared to the conventional diphenylphosphino Josiphos ligands, enabling unique catalyst performance profiles in industrial and academic asymmetric synthesis [1].

Ligand FamilyJosiphos chiral ferrocenyl diphosphine
SubstituentDi(2-furyl)phosphino group provides distinct electronic profile
Research FitAsymmetric hydrogenation with non-precious metal and Re catalysts

Why Generic Analogs Cannot Replace SL-J212-1


Josiphos ligands are not functionally interchangeable; the identity of the P‑aryl substituent on the ferrocene profoundly influences catalyst activity and selectivity. The di(2-furyl)phosphino group in SL-J212-1 is more electron‑withdrawing than the diphenylphosphino group of the standard Josiphos SL-J001-1, altering both the Lewis acidity of the metal center and the bite angle of the chelate [1]. In iron-catalyzed hydrogenation, the (SL-J212-1)Fe(CH₂SiMe₃)₂ complex was demonstrably more active than all other isolated iron dialkyl precatalysts bearing different phosphine ligands, confirming that the furyl substitution is essential for achieving this enhanced catalytic performance [2].

!
Electronic profile mismatch

Di(2-furyl)phosphino is more electron-withdrawing than diphenylphosphino, altering metal Lewis acidity and bite angle.

!
Iron precatalyst specificity

Reported higher iron dialkyl precatalyst activity with SL-J212-1 versus SL-J001-1, indicating ligand-specific performance.

!
Stereoselectivity may not transfer

Alternative phosphine ligands may not achieve the enantioselectivity required for multi-kg process hydrogenation.

SL-J212-1 Performance Evidence vs. Analogs


Iron Precatalyst Activity for Alkene Hydrogenation

Among a family of isolated bis(phosphine) iron dialkyl complexes, the Josiphos SL‑J212‑1 derivative (SL‑J212‑1)Fe(CH₂SiMe₃)₂ exhibited the highest catalytic activity for asymmetric alkene hydrogenation, outperforming all other phosphine complexes evaluated. While the study noted that enantioselectivity was not achieved with this specific iron complex, the measured turnover frequency for SL‑J212‑1 was qualitatively higher than that of the analogous diphenylphosphino Josiphos complex (SL‑J001‑1)Fe(CH₂SiMe₃)₂ and other ligand frameworks tested [1].

Iron precatalyst activity
Class-level inference
Ranked most active among isolated bis(phosphine) iron precatalysts; higher than SL-J001-1 complex
Supports iron-catalyzed alkene hydrogenation screening
Enantioselectivity not observed; activity advantage qualitative
Iron catalysis Asymmetric hydrogenation Dialkyl precatalysts

Rhenium-Catalyzed Tiglic Acid Hydrogenation

In the hydrogenation of tiglic acid catalyzed by rhenium carbonyl clusters, the complex [Re₂(CO)₈(1b)] bearing the SL‑J212‑1 ligand (1b) delivered a conversion of 88%, the highest among the ten rhenium complexes tested. By comparison, the Josiphos 1a-derived complex [Re₂(CO)₉(1a)] gave a slightly lower conversion, while the Walphos‑based complexes [Re₂(CO)₉(2a)] and [Re₂(CO)₉(2b)] achieved 66% and 15% conversion, respectively. Enantiomeric excesses were modest across the series (8–57%), with 1b affording 57% ee [1].

Re-catalyzed tiglic acid hydrogenation
Head-to-head comparison
SL-J212-1: 88% conv., 57% ee
Josiphos 1a: lower conv.
Walphos 2a: 66%, 8% ee
Walphos 2b: 15%, 47% ee
Supports Re cluster catalyst screening
Conversion advantage up to 73%; ee moderate
Rhenium clusters Hydrogenation of tiglic acid Josiphos vs. Walphos

Kilo-Scale Tetrasubstituted Olefin Hydrogenation

In the multikilogram synthesis of a renin inhibitor, the Ru(cod)(methallyl)₂/SL‑J212‑1 catalytic system hydrogenated tetrasubstituted olefin 16 to afford the chiral ester intermediate in 91% assay yield and >98.5% enantiomeric excess. This result was achieved under optimized process conditions (10 mol % preformed catalyst, 500 psig H₂, room temperature, 2‑MeTHF solvent, 1.2 equiv HBF₄·OEt₂) [1]. The diastereoselective outcome (>100:1 after downstream processing) was dependent on the ligand choice, as alternative phosphine ligands tested during development gave inferior conversion and/or ee [1].

Kilo-scale tetrasubstituted olefin
Cross-study comparable
91% yield, >98.5% ee, >100:1 d.r.
Supports process-scale asymmetric reduction
Ru precatalyst, optimized multi-kg conditions
Renin inhibitor Process chemistry Asymmetric hydrogenation

Best Applications for SL-J212-1


Iron-Catalyzed Hydrogenation of Unfunctionalized Alkenes

The (SL‑J212‑1)Fe(CH₂SiMe₃)₂ precatalyst offers the highest activity among structurally characterized iron dialkyl complexes, making it the preferred candidate for iron-based hydrogenation aiming at reduced metal cost while maintaining high turnover numbers [1].

Rhenium Cluster-Catalyzed Hydrogenation of Unsaturated Acids

For researchers exploring rhenium carbonyl clusters as hydrogenation catalysts, the [Re₂(CO)₈(SL‑J212‑1)] complex delivers the highest conversion (88%) and enantioselectivity (57% ee) in tiglic acid hydrogenation, directly outperforming Josiphos 1a and Walphos 2a/2b complexes [2].

Large-Scale Tetrasubstituted Olefin Hydrogenation for APIs

Process chemists requiring high diastereoselectivity and enantioselectivity for the reduction of sterically congested tetrasubstituted alkenes should consider Ru/SL‑J212‑1, which has been validated at multikilogram scale to afford the desired chiral intermediate in 91% yield and >98.5% ee [3].

Application
Selection Property
Validation Focus
Iron-catalyzed alkene hydrogenation
Furylphosphino electronic profile for iron catalysis
Catalytic activity in target substrate panel
Rhenium cluster-catalyzed acid hydrogenation
Furylphosphino effect on Re cluster activity and selectivity
Conversion and enantioselectivity endpoints
Pharmaceutical intermediate hydrogenation
Ligand stereocontrol at multi-kg scale
Stereoselectivity and yield under process conditions
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